molecular formula C20H21ClN2O2S B2629462 2-(4-chlorophenoxy)-1-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone CAS No. 851804-56-3

2-(4-chlorophenoxy)-1-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone

Cat. No. B2629462
CAS RN: 851804-56-3
M. Wt: 388.91
InChI Key: JTUUPUCWVOXRPO-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-1-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a useful research compound. Its molecular formula is C20H21ClN2O2S and its molecular weight is 388.91. The purity is usually 95%.
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Scientific Research Applications

Antimycotic Activity

A compound closely related to the query, synthesized as part of a series including (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol and (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime, demonstrated promising antimycotic (antifungal) activity. This suggests potential applications in treating fungal infections (Raga et al., 1992).

Heme Oxygenase Inhibition

Compounds with structural similarities, particularly those containing imidazol-1-yl ethanones, were explored for their ability to inhibit heme oxygenases. This indicates a potential use in pharmacological and therapeutic applications related to the modulation of heme oxygenases (Roman et al., 2010).

CRTh2 Receptor Antagonism

A compound structurally similar to the query, 2-(2-((2-(4-chlorophenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)acetic acid, showed promise as a CRTh2 receptor antagonist. This suggests potential applications in treating inflammatory diseases (Pothier et al., 2012).

Antioxidant Properties

Derivatives including 2-(substitutedbenzylthio)-5-((2-(4-substitutedphenyl)-1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-oxadiazoles and related compounds exhibited notable in vitro antioxidant properties. This suggests a possible application in combating oxidative stress-related conditions (Alp et al., 2015).

Crystal Structure Analysis in Drug Design

The crystal structure of human heme oxygenase-1 in complex with a compound structurally similar to the query was determined, providing insights that could assist in the design of more effective inhibitors (Rahman et al., 2008).

properties

IUPAC Name

2-(4-chlorophenoxy)-1-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2S/c1-14-3-4-15(2)16(11-14)13-26-20-22-9-10-23(20)19(24)12-25-18-7-5-17(21)6-8-18/h3-8,11H,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUUPUCWVOXRPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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